Scientific Field: Organic Chemistry
Application Summary: “2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide” is often used as a building block in a variety of synthetic reactions
Methods of Application: The specific methods of application can vary greatly depending on the particular synthetic reaction being performed. In general, this compound would be combined with other reagents under controlled conditions to form a desired product.
Results or Outcomes: The outcomes of these synthetic reactions can also vary greatly, but the use of “2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide” as a building block can enable the synthesis of a wide range of complex organic compounds.
Scientific Field: Biochemistry
Application Summary: A disaccharide derivative of “2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide” has been used for testing alpha-1,6-fucosylation of N-acetylglucosamine.
Methods of Application: This involves the use of the disaccharide derivative in biochemical assays to study the fucosylation process.
Results or Outcomes: This can provide valuable information about the biochemical process of fucosylation, which is important in various biological processes including cell signaling and immune response.
Application Summary: This compound is often used as a building block in a variety of synthetic reactions
Application Summary: This compound can be used in the synthesis of 2-Amino-2-deoxy-β-D-glucopyranosyl pentaacetate.
Application Summary: A derivative of “2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide” has been used for the synthesis of β-GlcNAc-PEG3-Azide.
Methods of Application: This involves the use of the derivative in biochemical assays to study the synthesis process.
Results or Outcomes: This can provide valuable information about the biochemical process of synthesis, which is important in various biological processes including cell signaling and immune response.
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide, also known by its systematic name, is a carbohydrate derivative characterized by the presence of an azide functional group. Its molecular formula is C₈H₁₄N₄O₅, and it has a molecular weight of 218.23 g/mol. This compound appears as a white to light yellow crystalline powder and exhibits a melting point around 167 °C. The azide group enhances its reactivity, making it a valuable intermediate in organic synthesis and chemical biology applications .
The azide group in 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide allows for various chemical transformations, particularly in click chemistry. Key reactions include:
These reactions enable the construction of diverse glycosylated compounds, which are essential in both organic synthesis and medicinal chemistry.
Research indicates that derivatives of 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide exhibit significant biological activities. Notably, they can be metabolically incorporated into living cells, allowing researchers to tag biomolecules for studying their localization, interactions, and dynamics within cellular environments. This property is particularly useful for exploring cellular processes and mechanisms of disease .
Several methods have been developed for synthesizing 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide:
These methods highlight the versatility of synthetic approaches available for producing this compound.
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide finds applications across various fields:
Interaction studies involving 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide focus on its ability to bind with proteins and other biomolecules. These studies help elucidate the role of glycosylation in biological systems and how modifications can affect protein function and stability. Additionally, the incorporation of this compound into glycoproteins can provide insights into cell signaling pathways and disease mechanisms .
Several compounds share structural similarities with 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide. Here is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Acetamido-2-deoxy-D-glucose | Lacks azide group | More stable; less reactive |
β-D-Glucopyranosyl azide | Contains azide but no acetyl groups | Simpler structure; primarily used in click chemistry |
N-Acetyl-D-glucosamine | No azide or acetyl groups on C3, C4 | Important for chitin synthesis; less reactive |
The uniqueness of 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide lies in its combination of acetylation and azidation at specific positions on the glucopyranose ring, providing versatile reactivity not found in simpler analogs.